![molecular formula C12H20N2O4S B4298507 1-(2-morpholin-4-ylethyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide](/img/structure/B4298507.png)
1-(2-morpholin-4-ylethyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide
Overview
Description
1-(2-morpholin-4-ylethyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thienopyrrolidinone derivatives and has been shown to possess a range of biological activities. In
Mechanism of Action
The exact mechanism of action of 1-(2-morpholin-4-ylethyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide is not fully understood. However, it has been suggested that the compound exerts its biological activities by modulating various signaling pathways. For example, it has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer. It has also been shown to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
1-(2-morpholin-4-ylethyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to reduce inflammation and oxidative stress. In addition, it has been investigated for its potential use as a neuroprotective agent.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-morpholin-4-ylethyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide in lab experiments is its high purity and stability. The compound has been synthesized using optimized methods to achieve high yields and purity. However, one limitation is that its exact mechanism of action is not fully understood, which can make it challenging to design experiments to investigate its biological activities.
Future Directions
There are several future directions for research on 1-(2-morpholin-4-ylethyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide. One potential direction is to investigate its potential use as a therapeutic agent for cancer, inflammation, and neuroprotection. Another direction is to further elucidate its mechanism of action and identify its molecular targets. Additionally, it may be useful to investigate its potential use in combination with other drugs to enhance its therapeutic effects.
Scientific Research Applications
1-(2-morpholin-4-ylethyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, anti-inflammatory, and antioxidant activities. It has also been investigated for its potential use as a neuroprotective agent.
properties
IUPAC Name |
1-(2-morpholin-4-ylethyl)-5,5-dioxo-3a,4,6,6a-tetrahydro-3H-thieno[3,4-b]pyrrol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4S/c15-12-7-10-8-19(16,17)9-11(10)14(12)2-1-13-3-5-18-6-4-13/h10-11H,1-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOJYEVWVZGKJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C3CS(=O)(=O)CC3CC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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